C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride
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Description
C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride is a chemical compound with the CAS Number: 1187929-22-1 . It has a linear formula of C8H11Cl2N3 and a molecular weight of 220.1 . The compound is an off-white solid .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which is a class of compounds that C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride belongs to, has been widely studied . One method involves the use of β-enaminone derivatives bearing aryl groups substituted with halogen atoms or methoxy groups . Another method involves the use of 5-aminopyrazoles as 1,3-bis-nucleophilic reactants in cyclocondensation reactions with 1,3-bis-electrophiles .Molecular Structure Analysis
The molecular structure of C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride consists of a pyrazolo[1,5-a]pyrimidine ring system, which is a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .Physical And Chemical Properties Analysis
C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride is an off-white solid . Its molecular weight is 220.1 . The InChI code is 1S/C8H9N3.2ClH/c9-6-8-3-1-2-7-4-5-10-11(7)8;;/h1-5H,6,9H2;2*1H .properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-7-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-6-8-3-1-2-7-4-5-10-11(7)8;;/h1-5H,6,9H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGQSCBIELLXME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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